molecular formula C12H15Cl B12969932 6-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

6-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B12969932
M. Wt: 194.70 g/mol
InChI Key: CCBBSCLQZZWDLV-UHFFFAOYSA-N
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Description

6-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C12H15Cl It is a derivative of tetrahydronaphthalene, characterized by the presence of a chlorine atom and two methyl groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene typically involves the chlorination of 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene. This can be achieved through the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of a hydrogen atom with a chlorine atom on the naphthalene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbon derivatives.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

6-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The chlorine atom and methyl groups on the naphthalene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A parent compound without the chlorine and methyl substitutions.

    6-Chloro-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the methyl groups.

    1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Contains additional methyl groups but no chlorine atom.

Uniqueness

6-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

7-chloro-4,4-dimethyl-2,3-dihydro-1H-naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl/c1-12(2)7-3-4-9-8-10(13)5-6-11(9)12/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBBSCLQZZWDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=C1C=CC(=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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